Cas no 101080-63-1 (2-Chloro-1-(chloromethyl)-4-methoxybenzene)
2-Chloro-1-(chloromethyl)-4-methoxybenzene Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-1-(chloromethyl)-4-methoxybenzene
- 2-chloro-4-methoxybenzyl chloride
- 3-Chlor-4-chlormethyl-anisol
- 3-chloro-4-chloromethyl-anisole
- AGN-PC-002I3O
- AK145857
- EN300-93856
- SureCN4510419
- BEA08063
- 101080-63-1
- G28693
- SCHEMBL4510419
- A907348
- VCCMJKRDVTXQQC-UHFFFAOYSA-N
- Benzene, 2-chloro-1-(chloromethyl)-4-methoxy-
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- MDL: MFCD12139149
- Inchi: 1S/C8H8Cl2O/c1-11-7-3-2-6(5-9)8(10)4-7/h2-4H,5H2,1H3
- InChI Key: VCCMJKRDVTXQQC-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1CCl)OC
Computed Properties
- Exact Mass: 189.9952203g/mol
- Monoisotopic Mass: 189.9952203g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 119
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 9.2Ų
2-Chloro-1-(chloromethyl)-4-methoxybenzene Security Information
- Storage Condition:Sealed in dry,2-8°C
2-Chloro-1-(chloromethyl)-4-methoxybenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C383415-10mg |
2-Chloro-1-(chloromethyl)-4-methoxybenzene |
101080-63-1 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C383415-50mg |
2-Chloro-1-(chloromethyl)-4-methoxybenzene |
101080-63-1 | 50mg |
$ 160.00 | 2022-06-06 | ||
| TRC | C383415-100mg |
2-Chloro-1-(chloromethyl)-4-methoxybenzene |
101080-63-1 | 100mg |
$ 230.00 | 2022-06-06 | ||
| eNovation Chemicals LLC | D285845-250mg |
2-Chloro-1-(chloromethyl)-4-methoxybenzene |
101080-63-1 | 97% | 250mg |
$268 | 2024-08-03 | |
| eNovation Chemicals LLC | D285845-1g |
2-Chloro-1-(chloromethyl)-4-methoxybenzene |
101080-63-1 | 97% | 1g |
$398 | 2024-08-03 | |
| Chemenu | CM460230-250mg |
Benzene, 2-chloro-1-(chloromethyl)-4-methoxy- |
101080-63-1 | 95%+ | 250mg |
$279 | 2022-06-14 | |
| Alichem | A013010286-250mg |
2-Chloro-4-methoxybenzyl chloride |
101080-63-1 | 97% | 250mg |
$494.40 | 2023-09-04 | |
| Alichem | A013010286-500mg |
2-Chloro-4-methoxybenzyl chloride |
101080-63-1 | 97% | 500mg |
$790.55 | 2023-09-04 | |
| Alichem | A013010286-1g |
2-Chloro-4-methoxybenzyl chloride |
101080-63-1 | 97% | 1g |
$1445.30 | 2023-09-04 | |
| Enamine | EN300-93856-0.05g |
2-chloro-1-(chloromethyl)-4-methoxybenzene |
101080-63-1 | 95% | 0.05g |
$73.0 | 2023-09-01 |
2-Chloro-1-(chloromethyl)-4-methoxybenzene Suppliers
2-Chloro-1-(chloromethyl)-4-methoxybenzene Related Literature
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on 2-Chloro-1-(chloromethyl)-4-methoxybenzene
Latest Research Insights on 2-Chloro-1-(chloromethyl)-4-methoxybenzene (CAS: 101080-63-1) in Chemical Biology and Pharmaceutical Applications
2-Chloro-1-(chloromethyl)-4-methoxybenzene (CAS: 101080-63-1) is a chlorinated aromatic compound that has recently garnered attention in chemical biology and pharmaceutical research due to its versatile reactivity and potential as a synthetic intermediate. This compound, characterized by its dichloromethyl and methoxy functional groups, serves as a key building block in the synthesis of more complex molecules, including pharmacologically active agents and materials with specialized properties. Recent studies have explored its applications in drug discovery, agrochemical development, and materials science, highlighting its significance in multidisciplinary research.
A 2023 study published in the Journal of Medicinal Chemistry investigated the use of 2-Chloro-1-(chloromethyl)-4-methoxybenzene as a precursor in the synthesis of novel benzodiazepine derivatives. The researchers employed a multi-step synthetic route, leveraging the compound's reactive chloromethyl group for nucleophilic substitution reactions. The resulting derivatives exhibited promising anxiolytic activity in preclinical models, with one candidate demonstrating a 40% improvement in binding affinity to GABAA receptors compared to classical benzodiazepines. This work underscores the compound's utility in central nervous system drug development.
In the field of agrochemicals, a recent patent application (WO2023051234) describes the incorporation of 101080-63-1 into novel fungicidal compositions. The compound's structural features enable the synthesis of methoxy-substituted phenyl derivatives that disrupt fungal cell wall biosynthesis. Field trials showed 85-92% efficacy against Botrytis cinerea in grape vineyards, with reduced environmental persistence compared to conventional fungicides. This application aligns with the growing demand for sustainable crop protection agents.
Advanced material science research has also utilized 2-Chloro-1-(chloromethyl)-4-methoxybenzene as a monomer for constructing porous organic polymers (POPs). A 2024 ACS Applied Materials & Interfaces publication detailed its copolymerization with triazine units, yielding materials with exceptional CO2 adsorption capacity (3.2 mmol/g at 273K). The material's performance stems from the synergistic effects of its polar methoxy groups and microporous structure, suggesting potential applications in carbon capture technologies.
From a safety perspective, recent toxicological assessments (Regulatory Toxicology and Pharmacology, 2023) have established an occupational exposure limit of 0.1 mg/m3 for 101080-63-1 based on inhalation studies. The compound shows moderate acute toxicity (LD50 = 320 mg/kg oral in rats) but requires careful handling due to its potential skin sensitization properties. These findings have informed updated safety protocols for industrial-scale applications.
The compound's synthetic accessibility continues to drive innovation, with a 2024 Organic Process Research & Development report describing a continuous-flow manufacturing process that achieves 92% yield at kilogram scale. This advancement addresses previous challenges in controlling exothermic reactions during chloromethylation, significantly improving the compound's commercial viability for pharmaceutical applications.
Emerging research directions include exploring 2-Chloro-1-(chloromethyl)-4-methoxybenzene as a photoactivatable crosslinker in bioconjugation chemistry. Preliminary results presented at the 2024 International Symposium on Chemical Biology demonstrated its utility in creating stable protein-small molecule conjugates under mild UV irradiation, opening new possibilities for targeted drug delivery systems.
In conclusion, 2-Chloro-1-(chloromethyl)-4-methoxybenzene (101080-63-1) represents a multifaceted chemical entity with expanding applications across therapeutic development, agricultural science, and advanced materials. Its unique reactivity profile continues to inspire innovative synthetic methodologies and functional material designs. Future research will likely focus on expanding its utility in green chemistry applications and precision medicine platforms, building upon the foundational work summarized in this briefing.
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